molecular formula C9H8N2O2S B13771659 4-Methoxy-2-benzothiazolecarboxamide CAS No. 7267-29-0

4-Methoxy-2-benzothiazolecarboxamide

Cat. No.: B13771659
CAS No.: 7267-29-0
M. Wt: 208.24 g/mol
InChI Key: WHOMZORUWPHGKK-UHFFFAOYSA-N
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Description

4-Methoxy-2-benzothiazolecarboxamide is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group at the 4-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-benzothiazolecarboxamide typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or acids.

Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, a one-pot synthesis method can be used, where 4-methoxybenzaldehyde is first oximated in an organic solvent in the presence of an oximating agent, followed by dehydration to obtain the intermediate 4-methoxybenzonitrile. This intermediate is then subjected to further reactions to introduce the carboxamide group .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-benzothiazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 4-Methoxy-2-benzothiazolecarboxamide exerts its effects involves interactions with various molecular targets and pathways:

Properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-5-3-2-4-6-7(5)11-9(14-6)8(10)12/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOMZORUWPHGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290710
Record name 4-Methoxy-2-benzothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-29-0
Record name 4-Methoxy-2-benzothiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7267-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-benzothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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